5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

Medicinal Chemistry Chemical Biology Compound Library Management

5-Bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione (synonyms: 5-bromo-1,7-dimethylindoline-2,3-dione, 5-bromo-1,7-dimethylisatin) is a tri-substituted isatin derivative belonging to the indoline-2,3-dione class, with molecular formula C₁₀H₈BrNO₂ and molecular weight 254.08 g/mol. The compound features a bromine atom at C5, a methyl group at N1, and a methyl group at C7 of the indoline-2,3-dione core.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 327982-93-4
Cat. No. B2760600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
CAS327982-93-4
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESCC1=CC(=CC2=C1N(C(=O)C2=O)C)Br
InChIInChI=1S/C10H8BrNO2/c1-5-3-6(11)4-7-8(5)12(2)10(14)9(7)13/h3-4H,1-2H3
InChIKeyPDHRLYRIFOMYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione (CAS 327982-93-4): Chemical Identity and Physicochemical Baseline for Procurement


5-Bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione (synonyms: 5-bromo-1,7-dimethylindoline-2,3-dione, 5-bromo-1,7-dimethylisatin) is a tri-substituted isatin derivative belonging to the indoline-2,3-dione class, with molecular formula C₁₀H₈BrNO₂ and molecular weight 254.08 g/mol [1]. The compound features a bromine atom at C5, a methyl group at N1, and a methyl group at C7 of the indoline-2,3-dione core . Predicted physicochemical properties include a density of 1.638±0.06 g/cm³, a boiling point of 370.6±52.0 °C, and a LogP of approximately 2.1 . It is commercially available from multiple vendors at typical purity ≥95%, with recommended storage at 2–8°C under dry, sealed conditions .

Why 5-Bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione Cannot Be Replaced by Generic Isatin Analogs in Research and Development


Isatin derivatives display profound substitution-dependent variation in biological target engagement, cellular permeability, and synthetic reactivity [1]. The simultaneous presence of a C5-bromine (electron-withdrawing, halogen-bond donor, and cross-coupling handle), an N1-methyl (blocking N–H hydrogen-bond donation and tautomerism), and a C7-methyl (sterically shielding the C2/C3 carbonyl region) creates a unique pharmacophoric and chemotypic profile that is not reproduced by unsubstituted isatin, mono-substituted 5-bromoisatin, or the non-brominated 1,7-dimethylisatin analog [2]. Simple replacement with a positional isomer (e.g., 7-bromo-1,5-dimethylindoline-2,3-dione) alters the electrostatic surface and steric environment around the C3 carbonyl, potentially redirecting nucleophilic attack or protein-binding orientation [3]. These cumulative differences mean that procurement based solely on the isatin scaffold—without verifying the precise bromine and methyl substitution pattern—can lead to divergent biological screening results or failed synthetic transformations.

Quantitative Differentiation Evidence for 5-Bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione vs. Closest Analogs


Regioisomeric Identity Confirmation: 5-Bromo-1,7-dimethyl vs. 7-Bromo-1,5-dimethyl Indoline-2,3-dione

5-Bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is structurally isomeric with 7-bromo-1,5-dimethylindoline-2,3-dione (CAS 124807-89-2) . The two regioisomers share the identical molecular formula C₁₀H₈BrNO₂ and molecular weight 254.08 g/mol, yet are unambiguously differentiated by their InChI Keys (PDHRLYRIFOMYQF-UHFFFAOYSA-N vs. the 7-bromo isomer) and distinct spectroscopic signatures [1]. Procurement of the incorrect regioisomer results in a compound with the bromine at C7 and methyl at C5 rather than bromine at C5 and methyl at C7, fundamentally altering the electronic and steric properties at the C3 carbonyl reaction center.

Medicinal Chemistry Chemical Biology Compound Library Management

LogP Differentiation: Increased Lipophilicity vs. Non-Brominated 1,7-Dimethylisatin

Introduction of the C5 bromine onto the 1,7-dimethylisatin scaffold increases the predicted LogP by approximately 0.9 log units compared to the non-brominated parent compound 1,7-dimethylindoline-2,3-dione (CAS 91790-39-5) . The target compound has a computed LogP of ~2.1 (XLogP3-AA = 2.0) [1], whereas the non-halogenated 1,7-dimethylisatin is predicted to have a LogP of approximately 1.2 based on the removal of the hydrophobic bromine substituent. This difference is consistent with the established π-value contribution of aromatic bromine (~0.86–1.0 log units).

Drug Design ADME Prediction Medicinal Chemistry

Synthetic Handle Differentiation: C5-Bromine as a Cross-Coupling Site vs. Non-Halogenated Analogs

The C5 bromine atom provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Heck), enabling rapid diversification into biaryl, alkyne, amine, and alkene derivatives [1]. The non-brominated 1,7-dimethylindoline-2,3-dione (CAS 91790-39-5) lacks this synthetic entry point and requires alternative functionalization strategies (e.g., electrophilic aromatic substitution or directed metalation) that may be incompatible with the C3 carbonyl groups or the N1/C7 methyl substituents [2]. This distinction is critical for medicinal chemistry teams using the compound as a core scaffold for parallel library synthesis.

Synthetic Chemistry Library Synthesis Lead Diversification

MAO Inhibitory Activity: Class-Level SAR Extrapolation from 5-Bromoisatin

While direct MAO inhibition data for 5-bromo-1,7-dimethylisatin has not been published, 5-bromoisatin (1f)—the N1/C7-unsubstituted analog—is a potent MAO-B inhibitor with an IC₅₀ of 0.125 μM, representing a ~39-fold improvement over unsubstituted isatin (IC₅₀ = 4.86 μM for MAO-B) [1]. Importantly, this study established that C5-substitution is particularly beneficial for MAO-B inhibition [2]. The N1-methyl and C7-methyl groups present in the target compound may further modulate potency and isoform selectivity through steric and electronic effects on the isatin ring system, but quantitative data for the 1,7-dimethylated congener remain absent [3].

Neuropharmacology Enzyme Inhibition Parkinson's Disease Research

Cytotoxicity SAR: Dimethyl Substitution Pattern Impacts Anticancer Activity Relative to Mono-Substituted Isatins

In a cytotoxicity study of dimethyl-substituted isatin derivatives against brine shrimp lethality bioassay, compounds with heterocyclic modifications at the C3 position displayed pronounced cytotoxicity, with the methoxy-substituted derivatives outperforming bromine-substituted analogs within that specific series [1]. Separately, 5,7-dibromo-N-alkylisatins have demonstrated sub-micromolar cytotoxicity against leukemia and lymphoma cell lines (IC₅₀ = 0.49 μM against U937 and Jurkat cells for 5,7-dibromo-N-(p-methylbenzyl)isatin), establishing the broader class potential of brominated isatins as anticancer agents [2]. The 1,7-dimethyl-5-bromo substitution pattern represents a distinct chemotype that merges the dimethyl scaffold with single-site bromination, positioning it between the non-brominated dimethylisatin and the dibrominated N-alkylisatin series in terms of halogen loading.

Cancer Research Cytotoxicity Screening SAR Studies

Physicochemical Bulk Property Differentiation: Density and Boiling Point vs. Non-Brominated and Regioisomeric Analogs

The predicted density of 5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is 1.638±0.06 g/cm³ . The non-brominated 1,7-dimethylindoline-2,3-dione (MW 175.18 g/mol) is expected to have a lower density (estimated ~1.25–1.30 g/cm³) based on the removal of the heavy bromine atom (Br contributes ~80 g/mol). The boiling point of the target compound is predicted at 370.6±52.0 °C, reflecting the increased intermolecular forces from the polarizable bromine and the two carbonyl groups . These differences impact bulk handling, solvent selection for recrystallization, and chromatographic method development.

Process Chemistry Formulation Development Analytical Chemistry

Recommended Application Scenarios for 5-Bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione Based on Established Evidence


Scaffold for Diversity-Oriented Synthesis via C5 Palladium-Catalyzed Cross-Coupling

The C5 bromine serves as a robust handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the parallel synthesis of C5-aryl, C5-alkynyl, and C5-amino derivatives of the 1,7-dimethylisatin core [1]. This is a direct application of the synthetic differentiation established in Evidence Item 3. The N1 and C7 methyl groups remain inert under standard Pd-catalyzed conditions, providing chemoselective diversification at C5. Medicinal chemistry teams building focused libraries around the isatin scaffold for kinase inhibition, tubulin modulation, or epigenetic target screening should prioritize this compound over the non-halogenated 1,7-dimethylisatin to access C5-functionalized analogs in 1–2 synthetic steps.

MAO-B Inhibitor Lead Optimization with N1/C7-Dimethyl Pharmacophore Constraint

Based on the class-level SAR showing that C5-bromination enhances MAO-B inhibition by ~39-fold over unsubstituted isatin [1], this compound provides a pre-functionalized starting point for probing the effect of N1-methyl and C7-methyl groups on MAO isoform selectivity and metabolic stability. Researchers can compare the MAO inhibition profile of this compound directly with 5-bromoisatin (IC₅₀ MAO-B = 0.125 μM) to isolate the contribution of the dimethyl substitution, using the same fluorometric kynuramine assay conditions [2].

Cytotoxic Isatin SAR Studies: Mono-Brominated Dimethylisatin as a Midpoint Chemotype

The compound fills a gap between non-halogenated dimethylisatins (lower potency expected) and 5,7-dibromo-N-alkylisatins (sub-μM potency, potential toxicity concerns) [1]. Systematic cytotoxicity profiling against a panel of cancer cell lines (e.g., MCF-7, HT29, A549, UACC903) using MTT assay protocols comparable to those employed for 5,7-dibromoisatin analogs [2] can establish the quantitative contribution of single vs. double bromination on the 1,7-dimethyl scaffold. This is particularly relevant for groups seeking isatin-based microtubule destabilizers with a wider therapeutic window.

Physicochemical Reference Standard for Brominated Isatin Derivative Analytical Method Development

With its well-defined predicted density (1.638 g/cm³), boiling point (370.6 °C), and LogP (2.1), this compound can serve as a retention time and response factor calibrant in reversed-phase HPLC method development for brominated isatin libraries [1]. Its unique combination of UV chromophore (isatin C2/C3 dione, λmax ~250–300 nm) and mass spectrometric isotope pattern (¹Br:⁸¹Br ≈ 1:1) provides a distinctive, easily identifiable signal that aids in troubleshooting complex reaction mixtures and purity assessment [2].

Quote Request

Request a Quote for 5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.